N,N'-benzene-1,3-diylbis[4-(4-nitrophenoxy)benzamide]
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Overview
Description
4-(4-NITROPHENOXY)-N-{3-[4-(4-NITROPHENOXY)BENZAMIDO]PHENYL}BENZAMIDE is a complex organic compound characterized by the presence of multiple nitrophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-NITROPHENOXY)-N-{3-[4-(4-NITROPHENOXY)BENZAMIDO]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-nitrophenol with phenylboronic acid to form 4-(4-nitrophenoxy)phenylboronic acid . This intermediate can then undergo further reactions to introduce the benzamido and phenyl groups, ultimately forming the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Key factors include maintaining inert atmospheres and controlling temperature and pressure to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-NITROPHENOXY)-N-{3-[4-(4-NITROPHENOXY)BENZAMIDO]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced using agents like sodium borohydride (NaBH4) or hydrazine (N2H4).
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), hydrazine (N2H4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
4-(4-NITROPHENOXY)-N-{3-[4-(4-NITROPHENOXY)BENZAMIDO]PHENYL}BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-NITROPHENOXY)-N-{3-[4-(4-NITROPHENOXY)BENZAMIDO]PHENYL}BENZAMIDE involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, while the benzamido groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and influence cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenoxy)phenylboronic acid: Shares the nitrophenoxy group and is used in similar synthetic applications.
4-(4-Nitrophenoxy)phenyl)methanol: Another related compound with similar functional groups.
Uniqueness
4-(4-NITROPHENOXY)-N-{3-[4-(4-NITROPHENOXY)BENZAMIDO]PHENYL}BENZAMIDE is unique due to its combination of multiple nitrophenoxy and benzamido groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C32H22N4O8 |
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Molecular Weight |
590.5 g/mol |
IUPAC Name |
4-(4-nitrophenoxy)-N-[3-[[4-(4-nitrophenoxy)benzoyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C32H22N4O8/c37-31(21-4-12-27(13-5-21)43-29-16-8-25(9-17-29)35(39)40)33-23-2-1-3-24(20-23)34-32(38)22-6-14-28(15-7-22)44-30-18-10-26(11-19-30)36(41)42/h1-20H,(H,33,37)(H,34,38) |
InChI Key |
BJALHBSELHNUGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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